molecular formula C17H19N5OS B11248578 2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide

2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide

Cat. No.: B11248578
M. Wt: 341.4 g/mol
InChI Key: UNYBFFGODMNKSY-UHFFFAOYSA-N
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Description

2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide is a synthetic compound that belongs to the class of heterocyclic compounds. It is characterized by the presence of a pyrrole ring, a triazole ring, and a sulfanyl group. This compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

The synthesis of 2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide involves several steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of automated synthesis equipment to scale up the production.

Chemical Reactions Analysis

2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of dihydrofolate reductase and enoyl ACP reductase by binding to their active sites . This inhibition disrupts the normal function of these enzymes, leading to the suppression of bacterial and fungal growth.

Comparison with Similar Compounds

Similar compounds to 2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide include other heterocyclic compounds with pyrrole and triazole rings. Some examples are:

The uniqueness of this compound lies in its specific combination of functional groups and its potential as a dual enzyme inhibitor, which may offer advantages in the development of new therapeutic agents .

Properties

Molecular Formula

C17H19N5OS

Molecular Weight

341.4 g/mol

IUPAC Name

2-[(5-ethyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C17H19N5OS/c1-3-15-19-20-17(22(15)21-10-6-7-11-21)24-12-16(23)18-14-9-5-4-8-13(14)2/h4-11H,3,12H2,1-2H3,(H,18,23)

InChI Key

UNYBFFGODMNKSY-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(N1N2C=CC=C2)SCC(=O)NC3=CC=CC=C3C

Origin of Product

United States

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